MDR Evasion: P-Glycoprotein Substrate Status of Amonafide vs. Daunorubicin in sAML Patient Myeloblasts
Amonafide dihydrochloride retains full cytotoxic activity in P-glycoprotein (Pgp)-overexpressing multidrug-resistant (MDR) cells, unlike classical Topo II inhibitors such as daunorubicin. In myeloblasts obtained from patients with secondary acute myeloid leukemia (sAML), Pgp-mediated efflux of amonafide was significantly less than efflux of daunorubicin, demonstrating that amonafide is not a substrate for this major MDR efflux pump [1]. This property is clinically relevant because up to 70% of sAML patients show overexpression of Pgp or other MDR mechanisms [2].
| Evidence Dimension | P-glycoprotein (Pgp)-mediated drug efflux from patient myeloblasts |
|---|---|
| Target Compound Data | Amonafide: significantly lower efflux (not a Pgp substrate) |
| Comparator Or Baseline | Daunorubicin: significantly greater Pgp-mediated efflux |
| Quantified Difference | Amonafide efflux significantly less than daunorubicin efflux |
| Conditions | Myeloblasts obtained from sAML patients; ex vivo Pgp efflux assay |
Why This Matters
This evidence supports amonafide selection for MDR-positive malignancies where standard anthracyclines are compromised.
- [1] Allen SL, et al. Amonafide + ara-C in secondary acute myeloid leukemia (sAML): Consistent efficacy in poor risk populations. J Clin Oncol. 2008;26(15_suppl):7045. View Source
- [2] Freeman CL, Swords R, Giles FJ. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? Expert Rev Hematol. 2012;5(1):17-26. View Source
